4-Fluoro-4-phenylcyclohexan-1-amine

Catalog No.
S12168849
CAS No.
M.F
C12H16FN
M. Wt
193.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4-phenylcyclohexan-1-amine

Product Name

4-Fluoro-4-phenylcyclohexan-1-amine

IUPAC Name

4-fluoro-4-phenylcyclohexan-1-amine

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

InChI

InChI=1S/C12H16FN/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2

InChI Key

RWDOFQSOFXKRTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)(C2=CC=CC=C2)F

4-Fluoro-4-phenylcyclohexan-1-amine (CAS 1566798-08-0) is a specialized, functionally dense alicyclic building block utilized in advanced medicinal chemistry and agrochemical synthesis. Featuring a primary amine and a geminal fluoro-phenyl motif on a cyclohexane core, this compound is engineered to overcome the pharmacokinetic limitations of standard aliphatic rings. The strategic placement of the fluorine atom at the tertiary C4 position provides critical metabolic shielding while exerting inductive effects that modulate the basicity of the distal amine. For procurement teams and synthetic chemists, this building block represents a direct route to conformationally restricted, metabolically robust lead compounds, eliminating the need for multi-step late-stage fluorination and ensuring high-fidelity translation from in vitro screening to in vivo models [1].

Research Fit

Fluorinated 4,4-disubstituted cyclohexylamine scaffold for CNS target research
Suitable as a neuroscience tool compound for monoamine transporter and NMDA receptor studies
Synthetically accessible intermediate via Grignard addition, enabling medicinal chemistry exploration

Substituting 4-Fluoro-4-phenylcyclohexan-1-amine with its non-fluorinated analog (4-phenylcyclohexan-1-amine) or its hydroxylated counterpart (4-hydroxy-4-phenylcyclohexan-1-amine) fundamentally compromises downstream product viability. The non-fluorinated baseline possesses a highly vulnerable tertiary C-H bond that serves as a primary site for rapid cytochrome P450-mediated oxidative metabolism, leading to unacceptable in vivo clearance rates. Conversely, utilizing the hydroxylated analog introduces a strong hydrogen bond donor that drastically increases polar surface area (PSA) and reduces lipophilicity, often obliterating blood-brain barrier (BBB) permeability and altering the target binding mode. Procuring the exact fluorinated compound is essential to maintain the precise steric bulk of the phenylcyclohexyl pharmacophore while strictly controlling logD and metabolic stability [1].

Substitution Risk

Risk factor
4-Fluoro-4-phenylcyclohexan-1-amine
Generic 4-phenylcyclohexylamine
Amine basicity
Lower pKa from fluorine inductive effect may reduce P-gp efflux and lysosomal trapping
Higher basicity may alter CNS permeability and distribution profile
Metabolic stability
C-F bond resists CYP450 oxidation, potentially extending half-life
C-H at 4-position is susceptible to oxidative metabolism, limiting duration
Lipophilicity tuning
Moderate clogP shift (~+0.3) refines permeability without excessive lipophilicity
Lower lipophilicity or larger shift with alkyl substituents may not replicate balanced profile

Metabolic Stability: Shielding the Tertiary Carbon Hotspot

The primary driver for procuring 4-Fluoro-4-phenylcyclohexan-1-amine is its ability to block oxidative metabolism. In standard human liver microsome (HLM) assays, tertiary carbons bearing a phenyl ring are prime targets for CYP-mediated hydroxylation. Replacing the C-H bond with a C-F bond completely blocks this metabolic pathway due to the high C-F bond dissociation energy (~105 kcal/mol). Chemoinformatics profiling of this specific substitution pattern demonstrates that derivatives built from the fluorinated core consistently exhibit a 3- to 5-fold reduction in intrinsic clearance (CL_int) compared to their non-fluorinated counterparts [1].

Evidence DimensionIntrinsic Clearance (CL_int) in HLM
Target Compound DataBlocked tertiary oxidation; low CL_int profile
Comparator Or Baseline4-phenylcyclohexan-1-amine (Rapid tertiary C-H hydroxylation)
Quantified Difference3- to 5-fold reduction in CL_int upon fluorination
ConditionsHuman liver microsome (HLM) oxidative stability assays

Procuring the pre-fluorinated building block prevents late-stage attrition of drug candidates by directly eliminating a known metabolic liability.

Fluorination & Permeability
Data to verify
193.26 g/mol Target (4-F)
175.27 g/mol Comparator (4-H)
May support CNS permeability assessment
Calculated MW; lipophilicity shift +0.3–0.5 reported

Lipophilicity and Permeability: The Fluorine vs. Hydroxyl Advantage

When optimizing for membrane permeability, especially for CNS targets, the choice between a fluorine atom and a hydroxyl group at the C4 position is critical. While both atoms possess similar van der Waals radii (F = 1.47 Å, O = 1.52 Å), their physicochemical impacts are vastly different. Utilizing 4-Fluoro-4-phenylcyclohexan-1-amine instead of the 4-hydroxy analog increases the partition coefficient (logD at pH 7.4) by approximately 1.0 to 1.5 units. This quantitative shift in lipophilicity, coupled with the removal of a hydrogen bond donor, significantly enhances passive membrane permeability and is critical for achieving optimal brain exposure [1].

Evidence DimensionLipophilicity (logD at pH 7.4) and Polar Surface Area
Target Compound DataHigher lipophilicity; 0 H-bond donors at C4
Comparator Or Baseline4-hydroxy-4-phenylcyclohexan-1-amine (Lower lipophilicity; 1 H-bond donor)
Quantified Difference+1.0 to +1.5 logD units relative to hydroxyl analog
ConditionsStandard physiological pH (7.4) partitioning models

Selecting the fluorinated analog over the hydroxylated variant is mandatory for workflows requiring high passive permeability or CNS penetration.

Reduced Basicity & CNS Exposure
Class-level
~8.5 (pred.) Target pKa
~10.5 (pred.) Comparator pKa
May support CNS exposure model interpretation
Predicted from class SAR; verify experimentally

Amine pKa Attenuation via Inductive Effects

Beyond local steric and metabolic effects, the highly electronegative fluorine atom at the C4 position exerts a through-bond inductive pull that measurably impacts the basicity of the primary amine at the C1 position. Chemoinformatics models indicate that this distal fluorination lowers the amine's pKa by 0.3 to 0.6 units relative to the non-fluorinated 4-phenylcyclohexan-1-amine. This subtle but critical reduction in basicity decreases the fraction of positively charged molecules at physiological pH, which is a proven strategy for mitigating off-target hERG channel binding and improving overall oral absorption profiles [1].

Evidence DimensionPrimary Amine Basicity (pKa)
Target Compound DataAttenuated basicity via distal inductive effect
Comparator Or Baseline4-phenylcyclohexan-1-amine (Higher baseline basicity)
Quantified Difference0.3 to 0.6 unit reduction in pKa
ConditionsAqueous thermodynamic pKa profiling at 25°C

This predictable pKa attenuation allows formulators and medicinal chemists to fine-tune the ionization state of the final API, directly improving safety and absorption.

C-F Metabolic Stability
Class-level
2–5× longer t½ Target (4-F)
C-H analog Comparator
May extend in vivo duration in preclinical models
Class-level microsomal data; direct data not available
CXCR1 Antagonist Activity
Reported
Active Target
Inactive Other 4,4-disubst. cyclohexylamines
Supports CXCR1 signaling pathway research
Calcium flux assay; quantitative IC₅₀ not disclosed
Synthetic Accessibility
Reported
2–3 steps, >70% Target route
5–7 steps, lower yield Heterocycle-fused analogs
Supports efficient SAR analogue generation
Grignard addition step >70%; patent data
Lipophilicity Tuning
Class-level
clogP ~3.2 Target (4-F)
~2.9 (H) / ~3.7 (Me) Comparators
May support balanced permeability-solubility profile
Calculated values; within reported CNS drug space

CNS-Penetrant Therapeutics Synthesis

Due to its optimized logD profile and lack of hydrogen bond donors relative to hydroxylated analogs, this compound is the premier choice for synthesizing centrally acting agents, such as NMDA receptor antagonists or GPCR modulators, where crossing the blood-brain barrier is a strict requirement [1].

Metabolically Robust Kinase Inhibitor Libraries

In oncology drug discovery, incorporating this building block into the solvent-exposed or hydrophobic regions of kinase inhibitors leverages its blocked C4 tertiary carbon, significantly extending the in vivo half-life of the resulting candidates compared to those utilizing standard non-fluorinated cyclohexyl rings [2].

Agrochemical Active Ingredient Development

For agricultural applications requiring prolonged environmental efficacy, the high C-F bond dissociation energy prevents rapid oxidative degradation in soil and plant models, making this fluorinated amine a superior precursor for next-generation fungicides or herbicides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS lead optimization studies
Reduced amine basicity profile
Unbound brain concentration assessment
CXCR1 probe research
CXCR1 antagonist activity
Calcium mobilization assay validation
SAR exploration
Concise synthetic route
Analog synthesis throughput
Sustained exposure models
C-F bond metabolic resistance
Microsomal half-life evaluation

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.126677677 g/mol

Monoisotopic Mass

193.126677677 g/mol

Heavy Atom Count

14

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